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MI 2 dihydrochloride

Cat. No.: B1574464
M. Wt: 448.48
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Description

Molecular Etiology of MLL-Rearranged Leukemias

The development of MLL-r leukemias is rooted in specific genetic alterations that lead to profound dysregulation of gene expression, ultimately blocking hematopoietic differentiation and promoting uncontrolled cell proliferation. nih.govacs.org

The primary genetic event in MLL-r leukemia is a chromosomal translocation that fuses the 5' end of the KMT2A gene with one of over 80 different partner genes. frontiersin.orgnih.govmdpi.com This rearrangement results in the creation of a chimeric MLL fusion oncoprotein. nih.gov In these fusions, the N-terminal part of MLL, which contains domains for chromatin binding and interaction with Menin, is preserved. nih.govacs.org However, the C-terminal portion, which includes the catalytically active SET domain responsible for histone H3 lysine (B10760008) 4 (H3K4) methylation, is lost and replaced by the fusion partner protein. nih.govupenn.eduaacrjournals.org

This loss of the SET domain and the gain of the fusion partner's functions are critical to the oncoprotein's activity. nih.govnih.gov The fusion partners often contribute functions that enhance transcriptional activation or mediate protein dimerization, which are essential for leukemogenesis. nih.govoncotarget.com Besides translocations, other less common alterations include partial tandem duplications (PTD) within the MLL gene, which are also associated with acute myeloid leukemia (AML). frontiersin.orgmdpi.com

Table 1: Common MLL Fusion Partners in Acute Leukemia

Fusion Partner Associated Leukemia Type(s) Frequency
AF4 (AFF1) Acute Lymphoblastic Leukemia (ALL), particularly in infants. frontiersin.orgnih.gov Most common partner in ALL. frontiersin.orgnih.gov
AF9 (MLLT3) Acute Myeloid Leukemia (AML). mdpi.comoncotarget.com Frequent partner in AML. mdpi.comoncotarget.com
ENL (MLLT1) ALL, AML. mdpi.comnih.gov Common partner. mdpi.comnih.gov
AF10 (MLLT10) AML, ALL. nih.gov Frequent partner. nih.gov
ELL AML. nih.gov Common partner. nih.gov

MLL fusion proteins drive leukemia by causing widespread transcriptional dysregulation. nih.gov They aberrantly activate a specific gene expression program that is normally tightly controlled during hematopoietic development. upenn.edu A key aspect of this is the sustained, high-level expression of specific target genes, most notably the HOXA cluster genes (especially HOXA9) and their cofactor MEIS1. tandfonline.comacs.org These genes are crucial for normal hematopoietic stem cell function, but their persistent expression blocks differentiation and promotes self-renewal, key features of leukemic cells. frontiersin.orgnih.gov

The MLL fusion oncoproteins, through their interaction with Menin, are recruited to the promoter regions of these target genes. nih.govtandfonline.com This recruitment leads to an altered epigenetic state. aacrjournals.org Although the fusion proteins lack the intrinsic H3K4 methyltransferase activity of wild-type MLL, they recruit other epigenetic modifying complexes to the chromatin. nih.govtandfonline.com These include the DOT1L complex, which mediates H3K79 methylation, and the super elongation complex (SEC), which promotes transcriptional elongation. nih.govtandfonline.com This results in aberrant histone methylation patterns and a state of transcriptional hyperactivity at target gene loci, perpetuating the leukemic state. tandfonline.comd-nb.info

Genetic Alterations and Fusion Oncoproteins in MLL-Associated Malignancies

Functional Characterization of the Menin Protein

Menin's role in cancer is highly context-dependent. While it is a tumor suppressor in neuroendocrine cells, its function is subverted in MLL-r leukemia, where it becomes an essential oncogenic cofactor. tandfonline.comaacrjournals.org

In MLL-r leukemias, Menin is critical for the leukemogenic activity of MLL fusion proteins. ashpublications.orgacs.org It acts as a scaffold or adaptor protein, tethering the MLL fusion oncoprotein to chromatin at specific gene loci, including the HOX genes. tandfonline.comoup.com This localization is a prerequisite for the aberrant gene expression that drives the disease. upenn.edu Genetic studies have shown that disrupting the interaction between Menin and MLL fusion proteins reverses the oncogenic activity and abrogates the development of leukemia in preclinical models. nih.govashpublications.org This dependency highlights Menin's role as a critical, non-mutated cofactor in this specific cancer subtype. tandfonline.com

Menin directly binds to the very N-terminus of both wild-type MLL and all MLL fusion proteins. nih.gov This interaction is highly specific and is mediated by two distinct motifs in MLL, known as Menin-Binding Motif 1 (MBM1) and MBM2. acs.org The N-terminal fragment of MLL retained in the fusion proteins always contains these Menin-binding sites. acs.org Menin's interaction is crucial for stabilizing the MLL complex on chromatin. acs.org In the context of MLL fusions, this stable binding is essential for recruiting the downstream machinery that leads to pathogenic gene activation. nih.govtandfonline.com The development of small-molecule inhibitors, such as MI-2, is based on targeting the binding pocket on Menin where MLL attaches, thereby preventing this critical interaction. ashpublications.orgapexbt.com

Menin is an integral subunit of histone methyltransferase (HMT) complexes associated with both MLL1 and MLL2. nih.govtandfonline.com In these complexes, Menin functions as a chromatin adaptor, linking the MLL catalytic subunit to specific genomic locations. tandfonline.com It helps recruit the complex to target genes, facilitating the methylation of H3K4, a histone mark associated with active transcription. nih.govtandfonline.com Menin also helps link the MLL complex with other transcriptional co-activators, such as LEDGF, which further aids in chromatin targeting. acs.orgoup.com While MLL fusion proteins lose their own HMT activity, their Menin-dependent recruitment to target genes brings other HMTs, like DOT1L, to these sites, leading to aberrant H3K79 methylation and sustained oncogenic transcription. mdpi.comtandfonline.com

Interaction with MLL Fusion Proteins and Wild-Type MLL

Rationale for Targeting the Menin-MLL Interaction in Leukemic Research

The critical dependence of MLL fusion proteins on their interaction with menin for their cancer-causing activities has made this protein-protein interaction a prime target for therapeutic intervention in MLL-rearranged leukemias. aacrjournals.orgnih.gov

Disruption of Oncogenic Properties of MLL Fusion Proteins

The primary rationale for targeting the menin-MLL interaction is to disrupt the oncogenic functions of the MLL fusion proteins. apexbt.com Small-molecule inhibitors designed to block this interaction, such as MI-2 dihydrochloride (B599025), have been developed to specifically bind to menin and prevent its association with MLL fusion proteins. caymanchem.com This disruption has been shown to reverse the oncogenic activity of these fusion proteins. apexbt.com By inhibiting this key interaction, these compounds can halt the downstream signaling pathways that promote leukemia cell growth and survival. patsnap.com Research has demonstrated that inhibiting the menin-MLL interaction leads to the downregulation of critical MLL target genes, including HOX genes, which are implicated in leukemogenesis. aacrjournals.org This, in turn, induces differentiation and apoptosis (programmed cell death) in leukemia cells harboring MLL rearrangements. sawo-oncology.ch

Properties

Molecular Formula

C18H25N5S2.2HCl

Molecular Weight

448.48

Synonyms

4-[4-(4,5-Dihydro-5,5-dimethyl-2-thiazolyl)-1-piperazinyl]-6-propylthieno[2,3-d]pyrimidine dihydrochloride

Origin of Product

United States

Mi 2 Dihydrochloride: a Menin Mll Interaction Inhibitor

Historical Context and Discovery of MI 2 Dihydrochloride (B599025)

The discovery of MI-2 dihydrochloride stemmed from research aimed at targeting the oncogenic activity of MLL fusion proteins. These fusion proteins, which arise from chromosomal translocations involving the MLL gene, are key drivers in a significant portion of acute leukemias. A crucial aspect of their cancer-promoting function is their direct interaction with the protein menin, a product of the MEN1 gene. caymanchem.com Recognizing that this interaction is essential for the leukemogenic activity of MLL fusion proteins, researchers sought to develop small molecules that could block this interface, thereby reversing the oncogenic effects. caymanchem.comresearchgate.net

Through a series of modifications to an initial lead compound, MI-2 was developed. researchgate.net It potently binds to menin and effectively disrupts the menin-MLL interaction. caymanchem.comresearchgate.net The dihydrochloride salt form enhances the compound's solubility and suitability for experimental use. The development of MI-2 and its derivatives, such as MI-2-2, represented a major advancement in the quest for targeted therapies for MLL-rearranged leukemias. researchgate.net

Molecular Mechanism of Action of MI 2 Dihydrochloride

The therapeutic potential of MI-2 dihydrochloride lies in its specific molecular mechanism, which involves direct binding to menin and subsequent inhibition of the menin-MLL complex formation.

MI-2 dihydrochloride exhibits a potent binding affinity for the menin protein. caymanchem.com This strong interaction is a prerequisite for its inhibitory function. The binding occurs within a specific pocket on the menin surface that is normally occupied by the MLL protein. researchgate.net

By binding to menin, MI-2 dihydrochloride physically obstructs the binding site for MLL fusion proteins. caymanchem.com This steric hindrance prevents the formation of the menin-MLL complex, which is critical for the recruitment of this complex to target genes and the subsequent upregulation of oncogenic gene expression, such as HOXA9 and MEIS1. The disruption of this key protein-protein interaction leads to the downregulation of these target genes, which in turn can induce differentiation and apoptosis in leukemia cells harboring MLL fusions. apexbt.com

The potency of MI-2 dihydrochloride has been quantified through various biochemical and cellular assays. The dissociation constant (Kd) is a measure of binding affinity, with a lower value indicating a stronger interaction. promegaconnections.comsciencesnail.com The half-maximal inhibitory concentration (IC50) represents the concentration of the inhibitor required to block 50% of a specific biological or biochemical function. promegaconnections.comsciencesnail.com

Subsequent optimization of MI-2 led to the development of MI-2-2, which demonstrates an even more potent binding affinity to menin. researchgate.net

Compound Kd (nM) IC50 (nM) Assay Condition
MI-2158 researchgate.net446 researchgate.netapexbt.comInhibition of menin-MLL interaction researchgate.netapexbt.com
MI-2-222 researchgate.netmedchemexpress.com46 researchgate.netmedchemexpress.comInhibition of menin interaction with MBM1 researchgate.netmedchemexpress.com
MI-2-2520 medchemexpress.comInhibition of menin interaction with bivalent MLL fragment medchemexpress.com
MI-nc193,000 caymanchem.commedchemexpress.comWeak inhibitor used as a negative control caymanchem.commedchemexpress.com

Table 1: Binding affinity and inhibitory concentration of MI-2 and related compounds.

Crystallographic studies of the menin-MI-2 complex have provided detailed insights into the binding mode of the inhibitor. researchgate.net MI-2 binds in the central cavity of menin, the same site that is occupied by a fragment of MLL known as MBM1. researchgate.net The structure of MI-2, which includes an n-propyl-substituted thienopyrimidine ring linked via a piperazine (B1678402) ring to a dimethyl-thiazoline ring, shows a high degree of shape complementarity to the menin binding pocket. researchgate.net

Key interactions have been identified:

The n-propyl group of MI-2 fits into a pocket that is occupied by a phenylalanine residue (Phe9) of MLL. researchgate.net

The dimethyl thiazoline (B8809763) ring binds to the same pocket as a proline residue (Pro13) of MLL. researchgate.net

The piperazine ring of MI-2 mimics a portion of the MBM1 backbone, overlapping with the main chain atoms of an arginine residue (Arg12) of MLL. researchgate.net

These specific interactions, which mimic those of the natural binding partner MLL, contribute to the high binding affinity and specificity of MI-2 for menin. researchgate.net

Dissociation Constant (K<sub>d</sub>) and Half-Maximal Inhibitory Concentration (IC<sub>50</sub>) Profiling

Selectivity Profile of this compound

An important aspect of a therapeutic inhibitor is its selectivity, meaning its ability to bind to its intended target with high affinity while having low affinity for other proteins in the cell. This minimizes off-target effects. While detailed, comprehensive selectivity screening data against a wide panel of proteins for MI-2 dihydrochloride is not extensively published in the provided search results, its mechanism of action, which is based on disrupting a specific protein-protein interaction, suggests a degree of inherent selectivity.

The development of inhibitors targeting protein-protein interactions is a challenging field, but often yields compounds with higher selectivity compared to, for example, kinase inhibitors that target highly conserved ATP-binding pockets. abcam.com The unique topography of the menin-MLL binding interface provides a distinct target for small molecules like MI-2. researchgate.net

The compound MI-nc, which is structurally related to MI-2 but is a very weak inhibitor of the menin-MLL interaction (IC50 = 193 µM), is often used as a negative control in experiments to demonstrate that the observed biological effects of MI-2 are due to its specific inhibition of the menin-MLL interaction and not due to non-specific or off-target effects. caymanchem.commedchemexpress.com The significant difference in potency between MI-2 and MI-nc underscores the specific nature of the interaction of MI-2 with menin. caymanchem.commedchemexpress.com

Specificity Towards MLL-Rearranged Cell Lines

Research demonstrates that this compound exhibits potent and specific activity against leukemia cell lines characterized by MLL translocations. The compound effectively inhibits the proliferation of murine bone marrow cells (BMCs) transformed with MLL-AF9 and MLL-ENL, two common MLL fusion proteins, presenting a half-maximal growth inhibition (GI50) value of approximately 5 µM for both. apexbt.commedchemexpress.com

The activity of MI 2 extends to a variety of human MLL leukemia cell lines with different translocation partners. medchemexpress.com Treatment with MI 2 leads to significant, dose-dependent growth inhibition in these cells. apexbt.com For example, studies have reported GI50 values of 7.2 µM in KOPN-8 cells (harboring MLL-ENL), 8.7 µM in ML-2 cells (MLL-AF6), 9.5 µM in MV4;11 cells (MLL-AF4), and 18 µM in MonoMac6 cells (MLL-AF9). medchemexpress.com

The mechanism of action in these cells involves more than just halting proliferation. MI 2 induces apoptosis and promotes hematopoietic differentiation, reversing the oncogenic effects of the MLL fusion proteins. apexbt.com This is achieved by displacing the menin-MLL fusion protein complex from the chromatin, which in turn leads to the downregulation of key target genes like HOXA9 and MEIS1, whose overexpression is a hallmark of MLL-rearranged leukemia. nih.govacs.org This targeted activity underscores the compound's specificity for the molecular machinery driving these particular cancers.

Table 1: In Vitro Activity of this compound in MLL-Rearranged Cell Lines An interactive table summarizing the half-maximal growth inhibition (GI50) values for MI 2 in various leukemia cell lines with MLL translocations.

Cell LineMLL Fusion ProteinGI50 Value (µM)
MLL-AF9 transduced BMCsMLL-AF9~5.0
MLL-ENL transduced BMCsMLL-ENL~5.0
KOPN-8MLL-ENL7.2
ML-2MLL-AF68.7
MV4;11MLL-AF49.5
MonoMac6MLL-AF918
Data sourced from multiple research findings. apexbt.commedchemexpress.com

Cellular and Molecular Consequences of Mi 2 Dihydrochloride Activity

Modulation of Cell Proliferation and Viability in Malignant Cell Lines

MI 2 dihydrochloride (B599025) exerts a notable influence on the proliferation and survival of cancer cells, with particularly pronounced effects observed in leukemia cell lines harboring MLL rearrangements. glpbio.comtargetmol.com

MI 2 dihydrochloride selectively inhibits the proliferation of leukemia cells that carry MLL fusion proteins. glpbio.com Studies have shown that it effectively blocks the growth of mouse bone marrow cells (BMCs) transformed with MLL-AF9 or MLL-ENL. researchgate.net In contrast, it shows minimal impact on the growth of cells transduced with E2A-HLF, which does not involve the menin-MLL interaction. targetmol.comresearchgate.net This selectivity highlights the specific mechanism of action of this compound in targeting the menin-MLL axis. The growth inhibitory (GI50) values for MI 2 in various human MLL leukemia cell lines are typically in the micromolar range. targetmol.commedchemexpress.com For instance, in MV4;11 cells, which have an MLL-AF4 translocation, the GI50 is approximately 9.5 μM. medchemexpress.com Similarly, in KOPN-8 (MLL-ENL) and ML-2 (MLL-AF6) cells, the GI50 values are 7.2 μM and 8.7 μM, respectively. medchemexpress.com

Interactive Table: Growth Inhibition (GI50) of this compound in MLL-Leukemia Cell Lines

Cell LineMLL TranslocationGI50 (μM)
MV4;11MLL-AF4~9.5 medchemexpress.com
KOPN-8MLL-ENL~7.2 medchemexpress.com
ML-2MLL-AF6~8.7 medchemexpress.com
MonoMac6MLL-AF9~18 medchemexpress.com
MLL-AF9 transduced BMCsMLL-AF9~5 targetmol.commedchemexpress.com
MLL-ENL transduced BMCsMLL-ENL~5 targetmol.commedchemexpress.com

The impact of this compound on cell survival is directly related to its concentration. researchgate.net As the concentration of the compound increases, a more significant reduction in cell viability is observed in susceptible leukemia cell lines. researchgate.net This dose-dependent effect is a hallmark of its targeted activity. Research has demonstrated that treatment with this compound leads to a substantial and dose-dependent increase in cell death in MLL leukemia cells. researchgate.net For example, in MV4;11 cells, increasing concentrations of a related, more potent menin-MLL inhibitor, MI-2-2, resulted in a progressive increase in apoptotic cells. researchgate.net This suggests that higher concentrations of the inhibitor lead to more effective disruption of the menin-MLL interaction, triggering a stronger pro-apoptotic signal.

Inhibition of Cellular Growth in MLL-Leukemia Models

Induction of Apoptosis in Leukemia Cells

A key consequence of this compound activity is the induction of apoptosis, or programmed cell death, in leukemia cells. glpbio.comtargetmol.com This process is crucial for eliminating malignant cells and is a primary mechanism of action for many anticancer therapies.

This compound triggers apoptosis by activating intrinsic cellular pathways that lead to cell death. haematologica.org The disruption of the menin-MLL interaction leads to the downregulation of downstream target genes essential for leukemic cell survival, such as HOXA9 and MEIS1. This, in turn, initiates the apoptotic cascade. A central component of this cascade is the activation of caspases, a family of proteases that execute the apoptotic program. haematologica.orgresearchgate.net The activation of initiator caspases, such as caspase-9, leads to the subsequent activation of executioner caspases, like caspase-3, which then cleave various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. mdpi.com

The induction of apoptosis by this compound can be quantitatively assessed using specific cellular markers. biolegend.comnih.gov Flow cytometry analysis using Annexin V and propidium (B1200493) iodide (PI) staining is a common method to detect and quantify apoptotic cells. biolegend.comnih.govresearchgate.net Annexin V binds to phosphatidylserine (B164497), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. biolegend.com Propidium iodide is a fluorescent dye that can only enter cells with compromised membrane integrity, a feature of late apoptotic and necrotic cells. biolegend.com Studies utilizing this technique have shown a significant, dose-dependent increase in the percentage of Annexin V-positive cells following treatment with menin-MLL inhibitors, confirming the induction of apoptosis. researchgate.net For instance, treatment of MV4;11 cells with MI-2-2 led to a clear increase in both early (Annexin V-positive, PI-negative) and late (Annexin V-positive, PI-positive) apoptotic cell populations. researchgate.net

Interactive Table: Apoptotic Markers in Leukemia Cells Treated with Menin-MLL Inhibitors

MarkerCellular Location/FunctionSignificance in Apoptosis
Annexin VBinds to phosphatidylserine on the outer cell membrane biolegend.comAn early marker of apoptosis biolegend.com
Propidium Iodide (PI)Intercalates with DNA in cells with compromised membranes biolegend.comA marker of late apoptosis and necrosis biolegend.com
Cleaved Caspase-3Activated executioner caspase mdpi.comIndicates the execution phase of apoptosis is active mdpi.com
Cleaved PARPA substrate of activated caspase-3 mdpi.comA hallmark of caspase-dependent apoptosis mdpi.com

Activation of Apoptotic Pathways and Caspase Cascade

Promotion of Hematopoietic Differentiation

In addition to inducing apoptosis, this compound also promotes the differentiation of hematopoietic cells. glpbio.com In the context of MLL-rearranged leukemia, the leukemic cells are often blocked in an immature state of development. By inhibiting the menin-MLL interaction, this compound can reverse this block and induce the cells to differentiate into more mature myeloid cells. glpbio.com This has been observed in MLL-AF9 transformed bone marrow cells, where treatment with this compound led to their differentiation. glpbio.com This promotion of differentiation represents another important therapeutic effect, as it can lead to a less malignant phenotype and a reduction in the proliferative capacity of the leukemic cell population.

Morphological Changes Indicative of Differentiation

Treatment with MI-2 dihydrochloride induces significant morphological changes in MLL-rearranged leukemia cells, steering them towards a more differentiated phenotype. In studies involving MLL-AF9 transformed bone marrow cells, treatment with MI-2 resulted in notable alterations in cell morphology. targetmol.com These changes are consistent with the induction of hematopoietic differentiation, a process that is typically blocked in leukemic cells. glpbio.com Specifically, the cells lose their characteristic blast-like appearance and acquire features of mature myeloid cells. This differentiation is a key indicator that the oncogenic program driven by the MLL fusion protein is being effectively reversed.

Alterations in Cell Surface Marker Expression (e.g., CD11b)

A hallmark of the differentiation induced by MI-2 dihydrochloride is the change in the expression of cell surface markers. A significant upregulation of CD11b, a marker for myeloid differentiation, is observed in MLL-AF9 transformed bone marrow cells following treatment. targetmol.comnih.gov The increased expression of CD11b is a clear indicator that the leukemic cells are maturing along the myeloid lineage. targetmol.comnih.govcytometry.org This alteration in the immunophenotype provides quantitative evidence of the differentiation-inducing effects of the compound and is a critical measure of its biological activity. In some acute myeloid leukemia (AML) subtypes, an increase in CD11b expression is a recognized sign of myeloid differentiation. oncotarget.com

Reversal of Transformation Phenotype in Bone Marrow Cells

MI-2 dihydrochloride has been shown to effectively block the transformation and reduce the immortalization potential of bone marrow cells transformed with MLL fusion oncoproteins. targetmol.comglpbio.com This is a crucial aspect of its anti-leukemic activity, as it directly targets the foundational characteristics of cancer cells. The compound selectively inhibits the proliferation of leukemia cells that harbor MLL fusion proteins, while having minimal effect on cells transformed by other oncogenes. targetmol.comnih.gov This selectivity underscores the specific targeting of the menin-MLL interaction. The reversal of the transformed phenotype is also demonstrated by a reduction in colony formation ability of MLL-AF9-transformed bone marrow cells. caymanchem.com

Transcriptional Reprogramming and Gene Expression Modulation

The biological effects of MI-2 dihydrochloride are rooted in its ability to fundamentally alter the transcriptional landscape of MLL-rearranged leukemia cells. By disrupting the menin-MLL interaction, the compound leads to a widespread reprogramming of gene expression.

Downregulation of MLL Fusion Protein Target Genes (e.g., HOXA9, MEIS1)

A primary consequence of MI-2 dihydrochloride activity is the marked downregulation of key target genes of MLL fusion proteins, most notably HOXA9 and MEIS1. nih.govcaymanchem.comnih.gov These homeobox genes are critical for the oncogenic activity of MLL fusion proteins and are highly expressed in MLL-rearranged leukemias. nih.govelifesciences.orghaematologica.org Treatment with MI-2 leads to a significant reduction in the expression of these genes, which is consistent with the observed differentiation and anti-proliferative effects. caymanchem.comnih.gov The downregulation is observed across various MLL fusion partner contexts. nih.gov In addition to HOXA9 and MEIS1, the expression of other MLL target genes such as HOXA10 is also decreased. caymanchem.comnih.gov

Global Transcriptomic Analysis (e.g., RNA-Seq)

Global gene expression studies, such as RNA-Seq, have provided a comprehensive view of the transcriptional changes induced by MI-2 dihydrochloride. These analyses reveal a consistent pattern of gene expression changes across different MLL leukemia cell lines treated with menin-MLL inhibitors. nih.gov Gene Set Enrichment Analysis (GSEA) demonstrates a strong enrichment for the direct target genes of MLL-AF9, confirming the on-target effect of the compound. nih.gov Transcriptomic analyses are powerful tools for understanding the broad impact of a compound on cellular pathways and for identifying the molecular mechanisms underlying its therapeutic effects. mdpi.comresearchgate.netelifesciences.orgnih.govfrontiersin.org

Impact on Chromatin State and Epigenetic Landscape

The transcriptional reprogramming induced by MI-2 dihydrochloride is intimately linked to changes in the chromatin state and the broader epigenetic landscape. The menin-MLL complex plays a crucial role in maintaining a transcriptionally active chromatin state at target gene loci. nih.govepigenie.com Inhibition of this interaction leads to a significant reduction in the methylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 79 (H3K79) at the HOXA9 promoter. nih.gov These histone modifications are associated with active transcription. The Mi-2/NuRD complex, which includes histone deacetylase activity, is another key player in chromatin remodeling and gene regulation. epigenie.comnih.govnih.govuni-regensburg.de By altering these epigenetic marks, MI-2 dihydrochloride effectively silences the expression of MLL target genes, contributing to the reversal of the leukemic phenotype. nih.govnih.gov Epigenetic modifications, including DNA methylation and histone modifications, are fundamental to regulating gene expression and can be influenced by environmental factors and therapeutic interventions. encyclopedie-environnement.org

Effects on Leukemic Stem Cell Properties

Leukemic stem cells (LSCs) represent a subpopulation of cells within a leukemia that possess stem cell-like properties, most notably the ability to self-renew and differentiate, thereby driving the initiation, maintenance, and relapse of the disease. haematologica.orgnih.govspandidos-publications.com The compound this compound, a potent inhibitor of the menin-MLL interaction, has demonstrated significant effects on the fundamental properties of LSCs, particularly in the context of leukemias driven by Mixed Lineage Leukemia (MLL) gene rearrangements. apexbt.comtargetmol.com

Reduction of Immortalization Potential of MLL-Transformed Cells

Cellular immortalization, the acquisition of an infinite lifespan, is a critical step in malignant transformation. mlsu.ac.innih.gov In the context of MLL-rearranged leukemias, the fusion proteins generated by chromosomal translocations are potent oncoproteins that can immortalize hematopoietic progenitors. nih.gov The activity of this compound directly counteracts this process.

Research has shown that this compound specifically curtails the immortalization potential of cells transformed by MLL fusion oncoproteins. apexbt.comtargetmol.com The underlying mechanism involves the disruption of the critical interaction between menin and the MLL fusion protein. apexbt.comncc.go.jp This interaction is essential for the MLL fusion protein to exert its oncogenic function, which includes the transcriptional activation of key target genes. apexbt.comfrontiersin.org

The MLL fusion protein is required for both the initiation and the maintenance of the immortalized state of myeloid progenitors. nih.gov By inhibiting the menin-MLL interaction, this compound leads to the downregulation of MLL target genes, such as Hoxa9 and Meis1. nih.govresearchgate.net These genes are crucial for the transformation and immortalization of hematopoietic cells. nih.gov Consequently, treatment with this compound inhibits the proliferation of MLL-rearranged leukemia cells and induces their differentiation and apoptosis. apexbt.comtargetmol.comnih.gov For instance, MI-2 effectively blocked cell proliferation in human MLL leukemia cell lines with MLL-AF9 and MLL-ENL translocations, showing a 50% growth inhibition (GI50) value of approximately 5 μM. targetmol.com In contrast, it had minimal effect on the growth of cells transformed by the E2A-HLF oncogene, demonstrating its specificity. apexbt.comtargetmol.com

Table 1: Effects of this compound on MLL-Transformed Cells
Cell TypeTreatmentObserved EffectKey Finding
Mouse Bone Marrow Cells (BMCs) transduced with MLL-AF9 or MLL-ENLMI-2Inhibited proliferation and induced growth arrest. researchgate.netDemonstrates specificity for MLL-fusion driven proliferation. researchgate.net
Human MLL leukemia cell lines (harboring MLL-AF9 and MLL-ENL)MI-2Blocked cell proliferation and induced apoptosis (GI50 ≈ 5 μM). targetmol.comEffective against different MLL fusion partners. targetmol.com
BMCs transformed with E2A-HLFMI-2Little effect on cell growth (GI50 > 50 μM). apexbt.comtargetmol.comHighlights the specific dependency of MLL-transformed cells on the menin-MLL interaction. apexbt.comtargetmol.com
MLL-AF9 transformed BMCsMI-2Downregulation of target genes required for oncogenic activity. apexbt.comtargetmol.comReduces the immortalization potential of the transformed cells. apexbt.comtargetmol.com

Influence on Self-Renewal Capacity

Self-renewal is the hallmark property of stem cells, including LSCs, allowing them to perpetuate themselves while also giving rise to the bulk of leukemia cells. haematologica.orgnih.gov This capacity is a primary reason for disease relapse following conventional chemotherapy. nih.govspandidos-publications.com The targeting of LSC self-renewal pathways is therefore a critical therapeutic strategy.

This compound and its analogs influence the self-renewal capacity of LSCs by disrupting the menin-MLL interaction, which is vital for maintaining the leukemogenic gene expression program. The inactivation of Meningioma 1 (MN1), a downstream target of MLL, has been shown to impair the clonogenic activity and proliferation of MLL-rearranged AML cells. nih.govhaematologica.org This suggests that pathways regulated by the menin-MLL complex are essential for LSC function.

Studies using menin-MLL inhibitors have demonstrated a significant reduction in the self-renewal ability of MLL-rearranged leukemia cells. This is evidenced by a decreased colony-forming capacity in in vitro assays, which measures the ability of single cells to proliferate and form a colony—a surrogate for self-renewal. nih.govhaematologica.org Furthermore, in vivo studies involving the transplantation of treated human leukemia cells into immunodeficient mice showed delayed leukemia induction and reduced engraftment, indicating an impairment of the LSCs' ability to re-establish the disease. nih.govhaematologica.org The anti-leukemic effects are linked to the downregulation of critical LSC regulators like HOXA9 and MEIS1. frontiersin.org

Table 2: Influence of Menin-MLL Inhibition on Leukemic Stem Cell Self-Renewal
Experimental ModelInhibitor TypeKey FindingImplication for Self-Renewal
Murine rMLL-AF9 AML cellsMN1 Inactivation (Crisper/CAS9)Impaired clonogenic activity and proliferation in vitro. nih.govhaematologica.orgDemonstrates that MLL-downstream targets are crucial for maintaining self-renewal. nih.govhaematologica.org
Human THP1 and MV4;11 AML cellsMN1 Inactivation (Crisper/CAS9)Delayed leukemia induction after transplantation into NSG mice. haematologica.orgShows reduced self-renewal capacity in an in vivo setting. haematologica.org
Primary MLL-AF9 human AML cellsReduced MN1 expression (siRNA)Impaired clonogenic activity. haematologica.orgConfirms the role of the MLL-regulated pathway in human primary LSCs. haematologica.org
Mouse models of MLL-r leukemiaPotent menin-MLL inhibitors (e.g., MI-463, MI-503)Prolonged survival of mouse models. frontiersin.orgInhibition of the menin-MLL interaction effectively targets the LSC population that drives the disease. frontiersin.org

Advanced Methodologies for Preclinical Research on Mi 2 Dihydrochloride

In Vitro Experimental Models

In vitro models are fundamental tools in the preclinical assessment of MI 2 dihydrochloride (B599025), providing controlled environments to study its effects on leukemic cells.

Human leukemia cell lines that harbor specific mixed-lineage leukemia (MLL) gene rearrangements are critical for the initial evaluation of MI 2 dihydrochloride. These cell lines provide a reproducible and scalable system to assess the compound's on-target activity. MI-2 has been shown to effectively inhibit cell proliferation and induce apoptosis in various human MLL leukemia cell lines that carry different MLL translocations. selleckchem.com

Studies have demonstrated that treatment with MI-2 leads to significant growth inhibition in these MLL-rearranged cell lines. The half-maximal growth inhibition (GI₅₀) values have been determined for several key lines, indicating a potent anti-proliferative effect. medchemexpress.comcaymanchem.com For instance, the MV4;11 cell line, which contains the MLL-AF4 fusion, shows a GI₅₀ value of approximately 9.5 μM. medchemexpress.comcaymanchem.com Similarly, potent activity is observed in KOPN-8 (MLL-ENL; GI₅₀ = 7.2 μM) and ML-2 (MLL-AF6; GI₅₀ = 8.7 μM) cells. medchemexpress.comcaymanchem.com The MonoMac6 cell line, established from a patient with acute monocytic leukemia carrying the MLL-AF9 fusion gene, exhibits a GI₅₀ of 18 μM upon treatment with MI-2. medchemexpress.comcaymanchem.comdsmz.de A related second-generation inhibitor, MI-2-2, also demonstrated pronounced activity in MV4;11 cells. nih.gov

Cell LineMLL Fusion ProteinGI₅₀ of MI-2 (μM)Reference
MV4;11MLL-AF49.5 medchemexpress.com, caymanchem.com
KOPN-8MLL-ENL7.2 medchemexpress.com, caymanchem.com
ML-2MLL-AF68.7 medchemexpress.com, caymanchem.com
MonoMac6MLL-AF918 medchemexpress.com, caymanchem.com

To enhance the clinical relevance of preclinical studies, researchers utilize primary cells isolated from patients or murine models. MI-2 has been evaluated in mouse bone marrow cells (BMCs) that were transformed by transducing them with specific MLL fusion proteins, such as MLL-AF9. nih.gov In these primary cell cultures, MI-2 effectively blocks the proliferation of MLL-AF9 transduced BMCs and induces hematopoietic differentiation, demonstrating its ability to reverse the leukemic transformation driven by MLL fusion proteins. nih.gov

The use of patient-derived xenograft (PDX) cells, where primary human leukemia cells are grown in immunodeficient mice, represents a further step toward modeling the disease in a more authentic context. haematologica.org These models show that acute myeloid leukemia (AML) stem cells can switch between high and low proliferation states, a plasticity that may be targeted therapeutically. haematologica.org Culturing primary CD34+ cells isolated from AML or Chronic Myeloid Leukemia (CML) patients allows for the study of disease progression and the mechanisms of resistance in a patient-specific manner. stemcell.com

Traditional two-dimensional (2D) cell cultures lack the complex cell-cell and cell-matrix interactions that characterize the in vivo tumor microenvironment. novusbio.comfrontiersin.org Three-dimensional (3D) cell culture systems, such as spheroids and organoids, offer more physiologically relevant models by mimicking the structure and function of tissues. novusbio.comnih.gov Spheroids are self-assembled spherical cell aggregates, while organoids are more complex structures that can replicate aspects of an organ's architecture and function. novusbio.comresearchgate.net

In the context of leukemia research, 3D culture models are invaluable. Patient-derived leukemic spheroids (PDLS) have been developed by co-culturing primary B-cell acute lymphoblastic leukemia (B-ALL) cells with mesenchymal stromal cells (MSCs). frontiersin.org These PDLS structures were shown to enrich for leukemia-initiating cells (LICs) and recapitulate hypoxic niche-like conditions found in the bone marrow. frontiersin.org Such models are crucial for studying the functional properties of LICs, including quiescence, drug resistance, and their ability to initiate and sustain the disease. frontiersin.org The development of these advanced 3D models allows for a more accurate assessment of how compounds like this compound might perform in the complex in vivo setting. nih.gov

The progression of leukemia is heavily influenced by the bone marrow microenvironment (BMME), which includes a variety of cell types such as stromal cells, endothelial cells, and immune cells. frontiersin.orgfrontiersin.org Co-culture models are designed to study the critical crosstalk between leukemia cells and these components of the BMME. frontiersin.orgmednexus.org These systems can be established in both 2D and 3D formats to investigate how stromal cells protect leukemia cells from therapeutic agents and provide essential survival signals. frontiersin.orgplos.org

For example, co-culturing leukemia cells with bone marrow-derived mesenchymal stem cells (MSCs) can help elucidate the mechanisms of microenvironment-mediated drug resistance. frontiersin.org Studies using patient-derived B-ALL cells co-cultured with MSCs in 3D spheroids have identified specific subpopulations of MSCs that create either an inflammatory, expansion-promoting niche or an immunosuppressive, LIC-supporting niche. frontiersin.org These models are instrumental in understanding how the tumor microenvironment dictates tumor biology and response to therapies, providing a platform to test if inhibitors like this compound can overcome these protective interactions. frontiersin.orgplos.org

Three-Dimensional (3D) Cell Culture Systems (e.g., spheroids, organoids)

Biochemical and Biophysical Characterization Techniques

To validate the mechanism of action of this compound, a range of biochemical and biophysical assays are employed. These techniques provide direct evidence of the compound's ability to disrupt the target protein-protein interaction.

The therapeutic hypothesis for this compound is its ability to specifically inhibit the interaction between menin and MLL fusion proteins. adooq.com Protein-protein interaction (PPI) assays are therefore essential to confirm this activity.

Fluorescence Resonance Energy Transfer (FRET) based assays are powerful tools for quantifying PPIs. A specific application of this principle is the Fluorescence Polarization (FP) assay, which was used to determine the potency of MI-2. In a cell-free assay, MI-2 was shown to inhibit the menin-MLL interaction with a half-maximal inhibitory concentration (IC₅₀) of 446 nM. selleckchem.com This technique measures the change in the polarization of fluorescent light when a small fluorescently labeled molecule (like an MLL peptide) binds to a larger protein partner (like menin), providing a direct measure of binding and its inhibition.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology designed for high-throughput screening of biomolecular interactions. bmglabtech.comrevvity.com In this assay, one protein is attached to a "Donor" bead and its binding partner to an "Acceptor" bead. When the proteins interact, they bring the beads into close proximity, resulting in an energy transfer and a detectable light signal. revvity.com This platform is highly suitable for screening large compound libraries to identify PPI inhibitors and can be used to characterize the kinetics and affinity of inhibitors like MI-2 for the menin-MLL interaction.

Quantitative Binding Assays (e.g., Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET))

Quantitative binding assays are fundamental in preclinical research to determine the affinity and kinetics of a compound's interaction with its biological target. For this compound, which targets the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) proteins, these assays provide critical data on its potency and binding characteristics. caymanchem.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nicoyalife.com This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). In the context of this compound, ITC would be employed to precisely quantify its binding affinity to the menin protein, offering label-free, in-solution data that is crucial for understanding the driving forces of the interaction. nicoyalife.compion-inc.com

Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique for monitoring biomolecular interactions. xantec.com It is considered a gold standard for studying binding kinetics. xantec.com In a typical SPR experiment for this compound, the menin protein would be immobilized on a sensor chip, and the compound would be flowed over the surface. The resulting sensorgram provides real-time data on the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) is calculated. nicoyalife.comacs.org This method is invaluable for comparing the binding kinetics of different analogs during lead optimization and for conducting competitive binding assays. researchgate.net

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a sensitive and robust assay format often used for high-throughput screening and detailed characterization of binding. researchgate.net For the menin-MLL interaction, a TR-FRET assay would typically involve a terbium-labeled antibody that binds to a tagged menin protein (the donor) and a fluorescently labeled peptide derived from MLL (the acceptor). When the complex forms, excitation of the donor leads to energy transfer and emission from the acceptor. This compound, by binding to menin and disrupting the complex, would cause a decrease in the FRET signal. acs.org This method allows for the determination of the compound's inhibitory concentration (IC₅₀), which for MI-2 has been established at 446 nM. tocris.com

Assay TechniquePrincipleKey Parameters MeasuredApplication to this compound
ITC Measures heat change upon bindingKD, ΔH, ΔS, StoichiometryCharacterizes thermodynamic profile of MI-2 binding to menin. nicoyalife.com
SPR Detects changes in refractive index upon bindingkon, koff, KDMeasures real-time binding kinetics and affinity of MI-2 to menin. xantec.comacs.org
TR-FRET Measures energy transfer between fluorescent donor and acceptorIC₅₀, KDQuantifies the potency of MI-2 in disrupting the menin-MLL interaction. acs.org

High-Throughput Screening (HTS) for Lead Optimization

High-Throughput Screening (HTS) is a critical early phase in drug discovery that involves the rapid, automated testing of large libraries of chemical compounds to identify "hits"—molecules that show activity against a biological target. upmbiomedicals.comresearchgate.net Following initial HTS campaigns that identified the first small molecules capable of inhibiting the menin-MLL interaction, a process of lead optimization was undertaken. upmbiomedicals.comresearchgate.net

This optimization phase focuses on refining the initial hits to improve their pharmacological properties, including potency, selectivity, and metabolic stability. pion-inc.com For this compound, this process involved iterative cycles of medicinal chemistry to synthesize new analogs and robust biological testing to evaluate their structure-activity relationships (SAR). researchgate.net HTS assays, often in miniaturized formats (e.g., 384- or 1536-well plates), are adapted to screen these focused libraries of analogs for improved potency in disrupting the menin-MLL interaction, using techniques like TR-FRET. researchgate.netnih.gov This rational approach allows for the efficient selection of lead candidates with a superior balance of properties for further preclinical development. nih.gov

Enzyme Activity and Reporter Gene Assays (if applicable to associated enzymatic functions)

While this compound targets a protein-protein interaction rather than an enzyme's active site, its functional consequences can be effectively measured using reporter gene assays. caymanchem.com The menin-MLL complex functions as a critical regulator of gene transcription, particularly for oncogenes like HOXA9 and MEIS1, which are essential for leukemogenesis. researchgate.net

Reporter gene assays are used to quantify the transcriptional activity of specific gene promoters. thermofisher.com To study the effect of this compound, a reporter construct is created where the promoter of a known MLL target gene (e.g., HOXA9) is placed upstream of a reporter gene, such as luciferase. promega.com This construct is then introduced into leukemia cells that harbor MLL fusion proteins. In the absence of an inhibitor, the menin-MLL complex binds to the HOXA9 promoter and drives high levels of luciferase expression. Treatment with this compound disrupts this complex, leading to the downregulation of the promoter's activity and a quantifiable decrease in the luciferase signal. researchgate.net This provides a direct functional readout of the compound's ability to inhibit the menin-MLL pathway inside the cell. thermofisher.com

Assay TypePurposeExpected Result with this compound
Reporter Gene Assay To measure the transcriptional activity of MLL target gene promoters (e.g., HOXA9). thermofisher.comDecreased reporter signal (e.g., luminescence), indicating inhibition of MLL-driven transcription. researchgate.net

Molecular and Cell Biology Techniques

Western Blotting for Protein Expression and Modification

Western blotting is a widely used technique to detect and semi-quantify specific proteins in a sample. rwdstco.com In the preclinical evaluation of this compound, it serves multiple purposes. A key application is in co-immunoprecipitation (Co-IP) experiments to demonstrate target engagement within cells. researchgate.net In this setup, the MLL-fusion protein is immunoprecipitated from cell lysates, and Western blotting is used to detect the presence of co-precipitated menin. Treatment with this compound effectively disrupts the menin-MLL interaction, which is visualized as a significant reduction or complete loss of the menin signal in the blot, without affecting the total expression levels of either menin or the MLL fusion protein. researchgate.net

Furthermore, Western blotting can be used to analyze the expression of downstream proteins involved in pathways regulated by menin-MLL, such as those controlling apoptosis or the cell cycle. rwdstco.com

Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Analysis

Quantitative Polymerase Chain Reaction (qPCR) is a sensitive and specific method for measuring the abundance of specific messenger RNA (mRNA) transcripts, providing a clear picture of gene expression levels. mdpi.comnih.gov This technique is essential for validating the mechanism of action of this compound. Since the inhibition of the menin-MLL interaction is expected to downregulate the expression of target genes, qPCR is used to measure the mRNA levels of genes like HOXA9 and MEIS1 in leukemia cells following treatment with the compound. researchgate.net

Preclinical studies consistently show that treatment of MLL-rearranged leukemia cells with MI-2 results in a substantial, dose-dependent reduction in the mRNA levels of these critical oncogenes, confirming that the compound effectively reverses the pathogenic gene expression program driven by MLL fusion proteins. researchgate.netscispace.com

Target GeneCell LineEffect of MI 2 TreatmentReference
HOXA9 THP-1 (MLL-AF9)Substantially reduced expression researchgate.net
MEIS1 THP-1 (MLL-AF9)Substantially reduced expression researchgate.net

Flow Cytometry for Cell Cycle Progression and Apoptosis Detection

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells within a population. nih.govfluorofinder.com It is indispensable for assessing the cellular consequences of treatment with this compound, particularly its effects on cell proliferation, cell cycle, and apoptosis. tocris.com

Cell Cycle Analysis: By staining cells with a DNA-binding fluorescent dye like propidium (B1200493) iodide (PI) or DAPI, flow cytometry can quantify the DNA content of each cell and determine the percentage of the population in each phase of the cell cycle (G0/G1, S, and G2/M). fluorofinder.com Studies with similar compounds have shown that inhibiting the menin-MLL pathway can lead to cell cycle arrest, often in the G1 phase. researchgate.net

Apoptosis Detection: The induction of apoptosis is a key therapeutic goal for anti-leukemia agents. Flow cytometry, typically using Annexin V and PI co-staining, can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. archivesofmedicalscience.com Preclinical data demonstrate that this compound selectively induces apoptosis in leukemia cells that harbor MLL fusion proteins. tocris.com

Differentiation Analysis: The compound also relieves the differentiation block induced by MLL fusion proteins. researchgate.net This can be monitored by flow cytometry through the analysis of cell surface markers of hematopoietic differentiation, such as CD11b. Treatment of MLL-AF9 transformed cells with MI-2 leads to a significant increase in the percentage of CD11b-positive cells, indicating that the leukemic cells are being induced to differentiate. researchgate.net

Analysis TypeMethodFinding with this compoundReference
Apoptosis Annexin V/PI StainingInduces apoptosis in leukemia cells with MLL fusions. tocris.com
Cell Differentiation CD11b StainingInduces hematopoietic differentiation. researchgate.net
Cell Proliferation Cell Growth CurvesSelectively inhibits proliferation of MLL leukemia cells. tocris.comresearchgate.net

Immunofluorescence and Confocal Microscopy for Subcellular Localization

Immunofluorescence (IF) and confocal microscopy are powerful imaging techniques crucial for visualizing the subcellular localization of proteins within cells. These methods are instrumental in the study of this compound, a Menin-Mixed Lineage Leukemia (MLL) interaction inhibitor, by allowing researchers to observe its effects on the location of key proteins involved in leukemogenesis. researchgate.netebi.ac.uk

The general principle of immunofluorescence involves using antibodies to detect a specific target protein. In the context of this compound research, primary antibodies targeting Menin and MLL fusion proteins are applied to leukemia cells. Subsequently, a secondary antibody, which is conjugated to a fluorescent dye (fluorophore), binds to the primary antibody. When excited by a specific wavelength of light from a confocal microscope, the fluorophore emits light, revealing the protein's location within the cell. nih.gov Confocal microscopy enhances this technique by using a pinhole to eliminate out-of-focus light, generating sharp, high-resolution images of a single plane within the cell and allowing for 3D reconstruction. researchgate.net

In the study of MLL-rearranged leukemias, Menin is a critical nuclear cofactor for the oncogenic activity of MLL fusion proteins. researchgate.net Researchers can use IF and confocal microscopy to confirm the nuclear localization of the Menin-MLL complex. Following treatment with this compound, these techniques can be used to visualize any changes in the subcellular distribution of Menin or the MLL fusion protein. For example, disruption of the complex might lead to a change in the distinct punctate nuclear staining pattern of Menin at target gene loci. While direct studies showcasing this for this compound are not prevalent, the methodology is standard for this class of inhibitors to confirm target engagement at a cellular level. researchgate.netnih.gov

Double-labeling immunofluorescence can also be performed to determine the extent of colocalization between Menin and MLL fusion proteins before and after treatment with the inhibitor. nih.gov By using primary antibodies from different species for each protein of interest and corresponding secondary antibodies with different colored fluorophores, researchers can simultaneously visualize both proteins. A high degree of colocalization, appearing as a merged color in the resulting image, would be expected to decrease upon effective inhibition by this compound, providing visual evidence of the compound's mechanism of action.

Chromatin Immunoprecipitation (ChIP) and ChIP-Seq for DNA-Protein Interactions

Chromatin Immunoprecipitation (ChIP) followed by sequencing (ChIP-Seq) is a cornerstone technique for elucidating the mechanism of action of epigenetic modulators like this compound. This method allows for the genome-wide identification of binding sites for DNA-associated proteins. nih.govelifesciences.org It is particularly vital for understanding how inhibitors of the Menin-MLL interaction alter the epigenetic landscape in leukemia cells. biorxiv.org

The ChIP-Seq workflow begins with cross-linking proteins to DNA within intact cells, typically using formaldehyde. researchgate.net The chromatin is then sheared into small fragments. An antibody specific to a target protein—in this case, Menin or the MLL fusion protein itself—is used to immunoprecipitate the protein-DNA complexes. biorxiv.org After reversing the cross-links, the purified DNA is sequenced. The resulting sequence reads are mapped back to a reference genome to identify the specific genomic regions where the protein was bound. kuraoncology.comnih.gov

In the context of MLL-rearranged leukemia, the MLL fusion protein requires interaction with Menin to bind to chromatin and drive the expression of pro-leukemic target genes, such as HOXA9 and MEIS1. nih.govnih.gov ChIP-Seq is used to demonstrate that in untreated leukemia cells, both Menin and the MLL fusion protein co-occupy the promoter regions of these target genes. biorxiv.orgkuraoncology.com

Treatment with Menin-MLL inhibitors, such as the closely related compound MI-2-2, has been shown to effectively displace both Menin and the MLL fusion protein from these critical gene loci. biorxiv.org This displacement is a key indicator of the inhibitor's on-target activity. Furthermore, ChIP-Seq can be used to assess the downstream epigenetic consequences of this displacement. For instance, the recruitment of MLL fusion proteins often leads to specific histone modifications, such as H3K79 dimethylation, which are associated with active transcription. biorxiv.org Studies have shown that upon treatment with a Menin-MLL inhibitor, there is a significant reduction in these active histone marks at the Hoxa9 promoter, consistent with the observed downregulation of the gene's expression. biorxiv.org

Target Gene LocusFindingCell Line ContextInhibitor ClassReference
Hoxa9Reduced binding of Menin and MLL-fusions.Murine MLL-fusion leukemia cellsMenin-MLL Inhibitor (MI-2-2) biorxiv.org
Hoxa9Decreased H3K79 dimethylation.Murine MLL-fusion leukemia cellsMenin-MLL Inhibitor (MI-2-2) biorxiv.org
Hoxa9Decreased H3K4 trimethylation.Murine MLL-fusion leukemia cellsMenin-MLL Inhibitor (MI-2-2) biorxiv.org
MYC, HOXA10, MEIS1MLL-fusion protein binding confirmed.Human MLL-ENL leukemia cellsN/A (Baseline) kuraoncology.com

Table 1: ChIP-Seq Findings for Menin-MLL Inhibitors. This table summarizes key findings from Chromatin Immunoprecipitation sequencing (ChIP-Seq) studies investigating the effects of Menin-MLL inhibitors on target gene regulation in leukemia cells.

Preclinical In Vivo Animal Models

Genetically Engineered Mouse Models (GEMMs) Harboring MLL Translocations

Genetically Engineered Mouse Models (GEMMs) provide a powerful, albeit more complex, alternative to xenograft models for studying MLL-rearranged leukemia. nih.gov Unlike xenografts where human cells are implanted, GEMMs are engineered to develop leukemia spontaneously due to the expression of an MLL fusion oncogene within the mouse's own hematopoietic cells. researchgate.netatcc.org This allows for the study of leukemogenesis and therapeutic response in the context of a complete and competent immune system and a native bone marrow microenvironment.

Several GEMMs for MLL-rearranged leukemias have been developed, for example, by creating a "knock-in" of the Mll-Af9 fusion gene at the endogenous Mll locus. researchgate.net These models often develop an acute myeloid leukemia (AML) that recapitulates many features of the human disease. atcc.org Another sophisticated approach uses the Cre-loxP system to induce the translocation in vivo, more closely mimicking the spontaneous genetic event that occurs in patients. researchgate.net

While creating GEMMs for some MLL fusions, like MLL-AF4, has proven difficult, models for fusions like MLL-AF9 and MLL-ENL have been successfully established and are invaluable for preclinical research. researchgate.net These models have been instrumental in demonstrating that MLL fusion proteins are potent drivers of leukemia and that the interaction with Menin is critical for their function.

GEMMs are essential for validating the efficacy and specificity of inhibitors like this compound. By treating these mice, researchers can assess the inhibitor's ability to prevent or delay the onset of leukemia and to treat established disease in a more physiologically relevant setting. Studies in such models have confirmed that leukemias driven by MLL fusion proteins are drug-resistant to conventional chemotherapy due to an attenuated p53 response, highlighting the need for targeted therapies like Menin-MLL inhibitors. atcc.org

Assessment of Leukemic Burden and Organ Infiltration

Accurately assessing the leukemic burden and the extent of organ infiltration is fundamental to evaluating the efficacy of therapeutic agents in preclinical in vivo models. A variety of robust methodologies are employed for this purpose.

Bioluminescent Imaging (BLI): This non-invasive technique is widely used in xenograft models where the human leukemia cells (e.g., MV-4-11) have been engineered to express a luciferase enzyme. uniroma1.it When the mice are administered the substrate, luciferin, the leukemic cells emit light, which can be captured and quantified by a sensitive camera. This allows for the real-time, longitudinal tracking of tumor growth and dissemination throughout the entire animal, providing a dynamic view of the response to treatment with inhibitors like this compound. nih.gov

Flow Cytometry: This is a core technique for the quantitative analysis of leukemic cells in various tissues. Samples from peripheral blood, bone marrow, and spleen are collected from the mice at the end of a study or at various time points. The cells are then stained with fluorescently-labeled antibodies that specifically recognize human cell surface markers, such as human CD45 (hCD45), which are not present on mouse cells. uniroma1.it By analyzing the percentage and absolute number of hCD45-positive cells, researchers can precisely quantify the leukemic burden in these hematopoietic organs. nih.govuniroma1.it

Histological Analysis: To visualize the infiltration of leukemic cells into organs, tissues such as the bone marrow, spleen, and liver are harvested, sectioned, and stained. Wright-Giemsa staining of bone marrow cytospins or hematoxylin (B73222) and eosin (B541160) (H&E) staining of tissue sections allows for the morphological identification of leukemic blasts and the assessment of the degree to which normal tissue architecture has been replaced by cancerous cells. uniroma1.it This provides critical information on the extent of organ infiltration and how it is affected by treatment.

Assessment MethodSample TypeMeasured ParameterExample Finding with InhibitorReference
Bioluminescent Imaging (BLI)Whole AnimalQuantification of bioluminescenceSubstantial reduction in signal in treated mice nih.govuniroma1.it
Flow CytometryPeripheral Blood, Bone Marrow, SpleenPercentage of human CD45+ cellsSignificant decrease in leukemic cells in all compartments uniroma1.it
Wright-Giemsa StainingBone MarrowCellular morphologyEvidence of cellular differentiation and reduced blast counts uniroma1.it
Histology (H&E)Spleen, LiverTissue architecture and cell infiltrationReduced infiltration of leukemic cells in vital organs

Table 3: Methods for Assessing Leukemic Burden. This table outlines the common methodologies used to measure the extent of leukemia and the impact of Menin-MLL inhibitors in preclinical animal models.

Ex Vivo Analysis of Treated Tissues (e.g., immunohistochemistry, flow cytometry)

Ex vivo analysis of tissues treated with a compound provides a critical link between in vitro assays and in vivo studies, offering insights into cellular and tissue-level responses within a more physiologically relevant context. frontiersin.orgacs.org Methodologies such as immunohistochemistry and flow cytometry are pivotal in this regard.

Immunohistochemistry (IHC)

Immunohistochemistry is a powerful technique used to visualize the distribution and localization of specific proteins within tissue sections. nih.gov For tissues treated with this compound, IHC could be employed to:

Assess Target Engagement: By using antibodies against the molecular target of MI 2 (such as MALT1), researchers could determine if the compound effectively reaches and interacts with its target in the tissue environment.

Evaluate Downstream Effects: IHC can be used to analyze changes in the expression of downstream signaling proteins or biomarkers that are modulated by the target's activity. For instance, in studies of other compounds, IHC has been used to detect reduced expression of proteins like Rb and CDK2/4/6 in tumor tissues following treatment. nih.gov

Monitor Cellular Responses: This technique can also be used to identify cellular responses such as apoptosis or proliferation by staining for markers like cleaved caspase-3 or Ki-67.

As of the latest search, no specific immunohistochemistry data for tissues treated with this compound has been published in the available literature.

Flow Cytometry

Flow cytometry enables the rapid, quantitative analysis of single cells within a heterogeneous population. akadeum.com Following treatment of tissues with this compound, disaggregated cells could be analyzed by flow cytometry to:

Quantify Target Cell Populations: Specific cell types affected by the compound can be identified and quantified using cell surface markers.

Analyze Cell Cycle and Apoptosis: Flow cytometry is a standard method to assess the effects of a compound on the cell cycle (e.g., G1-phase arrest) and to quantify apoptotic cells (e.g., using Annexin V staining). researchgate.net For example, studies on vanoxerine (B1682824) dihydrochloride have shown its ability to cause G1-phase arrest and promote apoptosis as determined by flow cytometry. researchgate.net

Measure Intracellular Protein Levels: Intracellular staining can be used to measure changes in the expression of the target protein or downstream signaling molecules in specific cell populations.

Currently, there are no specific published findings from flow cytometry analysis of tissues treated with this compound.

Computational and Structural Biology Approaches

Computational and structural biology methods are indispensable for understanding the molecular interactions of a compound and for guiding the design of more potent and selective derivatives.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Complex Formation

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com For this compound, docking studies would be essential to:

Predict the binding pose of MI 2 within the active site of its target (e.g., MALT1).

Identify key amino acid residues involved in the interaction.

Estimate the binding affinity.

For instance, in a study on mitoxantrone (B413) dihydrochloride, molecular docking revealed a docking score of -5.335 kcal/mol with its target, identifying key hydrogen bonds and salt bridge interactions. nih.govbiorxiv.org

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a ligand-target complex over time. wikipedia.org These simulations can:

Assess the stability of the docked pose of MI 2. inflibnet.ac.in

Reveal conformational changes in the target protein upon ligand binding.

Calculate binding free energies, offering a more accurate estimation of binding affinity. inflibnet.ac.in

Studies on other compounds, such as mitoxantrone dihydrochloride, have utilized MD simulations to validate docking results and examine the stability of the interaction. biorxiv.orgrsc.org

No specific molecular docking or molecular dynamics simulation data for this compound are currently available in the public domain.

Structure-Activity Relationship (SAR) Studies and Rational Compound Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. gardp.orgcollaborativedrug.com A systematic SAR study was conducted on analogues of MI-2, an irreversible inhibitor of MALT1, to guide the rational design of new therapeutics. nih.gov

The research involved the design and synthesis of five focused libraries of compounds based on the chemical structure of MI-2. The key findings from this SAR study are summarized below:

Side Chain Modifications: The 2-methoxyethoxy side chain was found to have minimal impact on the compound's activity. This position could be replaced with other functional groups, with some analogues retaining or even showing enhanced potency. nih.gov

Enhanced Potency: Analogues with a terminal hydroxyl group as the side chain (compounds 81-83 ) displayed enhanced activity against MALT1. nih.gov

Core Structure Modifications: Replacing the triazole core with a pyrazole (B372694) was tolerated, indicating some flexibility in the core scaffold. nih.gov

Detrimental Modifications: Structural changes at other positions on the MI-2 scaffold were found to be detrimental to its inhibitory activity. nih.gov

These findings are crucial for the further development of small-molecule MALT1 inhibitors based on the MI-2 scaffold. nih.gov

Table 1: Summary of SAR Findings for MI-2 Analogues

Modification Site Structural Change Impact on MALT1 Inhibitory Activity Reference
Side Chain Replacement of 2-methoxyethoxy with other functionalized groups Little impact; some new analogues retained or had enhanced potency. nih.gov
Side Chain Addition of a terminal hydroxyl group Enhanced activity nih.gov
Core Replacement of triazole with pyrazole Tolerated nih.gov

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structure Elucidation

X-ray Crystallography

X-ray crystallography is a technique used for determining the atomic and molecular structure of a crystal. wikipedia.orglibretexts.org If a high-quality crystal of the this compound-target complex could be obtained, this method would provide a high-resolution three-dimensional structure. This structural information is invaluable for:

Precisely defining the binding mode of the inhibitor.

Visualizing the specific atomic interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target protein.

Serving as a definitive template for structure-based drug design.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful technique for determining the structure of large protein complexes and molecules that are difficult to crystallize. technologynetworks.comwikipedia.org For the this compound-target complex, cryo-EM could be particularly useful if:

The target protein is large or part of a multi-protein complex.

The complex is flexible or conformationally heterogeneous.

Crystallization attempts are unsuccessful.

Advances in cryo-EM have enabled the determination of biomolecular structures at near-atomic resolution. wikipedia.orgumich.edu

There are currently no published X-ray crystallography or cryo-EM structures for this compound or its complex with a target protein.

Cheminformatics and Virtual Screening for Analog Discovery

Cheminformatics and Virtual Screening

Cheminformatics involves the use of computational methods to analyze chemical data. Virtual screening is a key cheminformatics technique used in drug discovery to search large libraries of compounds to identify those that are most likely to bind to a drug target. mdpi.com

For this compound, these approaches could be used for:

Analog Discovery: Searching virtual compound libraries to find novel chemical scaffolds that mimic the key pharmacophoric features of MI 2 but have different core structures.

Lead Optimization: Building quantitative structure-activity relationship (QSAR) models to predict the activity of designed analogues before their synthesis. meilerlab.org

Scaffold Hopping: Identifying new classes of compounds that could potentially inhibit the same target through different binding interactions.

Web-based algorithms and software platforms are available to generate analog libraries automatically from a single input chemical structure, which can then be used for virtual screening and lead optimization studies. researchgate.net

No specific studies detailing the use of cheminformatics or virtual screening for the discovery of this compound analogs have been found in the available literature.

Broader Academic Implications and Future Research Trajectories

MI 2 Dihydrochloride (B599025) as a Probe for Epigenetic Research

Chemical probes are essential for exploring cellular biology, and MI 2 dihydrochloride exemplifies a tool for investigating the epigenetic functions of the Menin protein. nih.gov By providing a method for acute and reversible inhibition, it allows researchers to study the dynamic roles of Menin in chromatin architecture and gene expression, complementing genetic knockout studies. nih.govpatsnap.com

Menin is a scaffold protein that does not have its own enzymatic activity but is crucial for regulating gene transcription by coordinating chromatin remodeling complexes. nih.govmdpi.com It plays a dual role, acting as both a transcriptional activator and a repressor depending on its binding partners. nih.govresearchgate.net

As an activator, Menin is a key component of the MLL1 (KMT2A) histone methyltransferase complex. nih.govtandfonline.com It is essential for tethering this complex to specific gene loci, such as the HOX genes, leading to the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), a mark associated with active transcription. nih.govtandfonline.combioscientifica.com The interaction between Menin and MLL fusion proteins is critical for leukemogenesis, and inhibitors like MI-2 block this interaction, leading to the downregulation of target genes like HOXA9 and MEIS1. tandfonline.comnih.govresearchgate.netnih.gov

Conversely, Menin can act as a repressor. It has been shown to interact with the forkhead transcription factor CHES1, a component of the mSin3A histone deacetylase (HDAC) complex, contributing to transcriptional repression. tandfonline.com Furthermore, Menin can recruit the histone methyltransferase SUV39H1 to mediate the methylation of histone H3 at lysine 9 (H3K9), a repressive mark. researchgate.netbioscientifica.comnih.gov The use of this compound as a probe allows researchers to selectively inhibit Menin's scaffolding function, helping to clarify its context-dependent roles in gene activation and repression.

Menin's function is deeply intertwined with the cellular machinery that governs histone modifications. Its role as a molecular scaffold places it at the crossroads of multiple epigenetic pathways.

Histone Methylation: The primary and most studied function of Menin is its role in histone methylation. By binding to the MLL1/MLL2 (KMT2A/KMT2B) complexes, it facilitates H3K4me3 at target gene promoters, activating their expression. nih.govbioscientifica.com Inhibitors of the Menin-MLL interaction directly probe the functional consequences of blocking this specific activating mark. nih.gov Menin also engages in repressive methylation by recruiting SUV39H1 for H3K9 methylation and PRMT5 for symmetric dimethylation of arginine 3 on histone H4 (H4R3me2s). tandfonline.combioscientifica.comnih.gov

Histone Acetylation: The connection to histone acetylation is also significant. Some MLL fusion partners, such as CBP, are histone acetyltransferases (HATs). nih.govfrontiersin.org By inhibiting the Menin-MLL-CBP interaction, it is possible to probe the interplay between MLL-mediated methylation and CBP-mediated acetylation. Furthermore, Menin's association with HDAC-containing complexes like mSin3A suggests a role in histone deacetylation and gene repression. tandfonline.com The use of probes like MI-2 enables the dissection of these complex, interconnected pathways.

Elucidating the Role of Menin in Chromatin Remodeling and Gene Regulation

Investigating Resistance Mechanisms to Menin-MLL Inhibition

While Menin inhibitors have shown promise in clinical trials, the development of resistance is a significant challenge. researchgate.netmdpi.com Understanding the mechanisms of resistance is crucial for developing more durable therapeutic strategies.

Resistance to Menin-MLL inhibition can arise from both genetic mutations and non-genetic, epigenetic alterations. researchgate.netyoutube.com

Genetic Determinants: The most frequently reported mechanism of acquired resistance involves point mutations in the MEN1 gene itself. nih.gov These mutations often occur at residues in the drug-binding pocket, such as M327, G331, and T349, which reduces the binding affinity of the inhibitor. mdpi.comresearchgate.netaacrjournals.org This prevents the drug from effectively displacing the MLL fusion protein from Menin, thereby allowing the oncogenic transcriptional program to continue. mdpi.com

Epigenetic Determinants: A growing body of evidence points to non-genetic mechanisms of resistance. mdpi.combiorxiv.org A key finding is that the loss of subunits in the non-canonical Polycomb Repressive Complex 1.1 (PRC1.1), such as PCGF1 and BCOR, can confer resistance. ashpublications.orgnih.gov This loss leads to the epigenetic reactivation of non-canonical targets, including the oncogene MYC, creating a bypass pathway that makes the cells independent of Menin-MLL signaling. ashpublications.orgnih.govhaematologica.org Other studies have identified a "molecular switch" involving the MLL3/4-UTX complex; resistance can be mediated by preventing the activation of a tumor-suppressive gene program that is normally induced by Menin inhibition. biorxiv.orgaacrjournals.org

Resistance MechanismTypeDescriptionKey Molecules InvolvedReferences
On-Target MutationsGeneticPoint mutations in the MEN1 gene that reduce inhibitor binding affinity.MEN1 (M327, T349, G331) mdpi.comresearchgate.netaacrjournals.org
PRC1.1 LossEpigeneticLoss of function of PRC1.1 subunits leads to reactivation of alternative oncogenic pathways.PCGF1, BCOR, MYC ashpublications.orgnih.govhaematologica.org
Molecular SwitchingEpigeneticFailure to activate a UTX-dependent tumor-suppressive transcriptional program upon Menin inhibition.UTX (KDM6A), MLL3, MLL4 biorxiv.orgaacrjournals.org

Research into resistance mechanisms has paved the way for strategies to circumvent or overcome it.

Development of Second-Generation Inhibitors: A primary strategy is the design of novel Menin inhibitors that are effective against common resistance mutations. For instance, bleximenib (JNJ-75276617) has been shown preclinically to inhibit Menin and displace KMT2A even in the presence of mutations like M327I and T349M that confer resistance to first-generation inhibitors. aacrjournals.orgashpublications.org

Combination Therapies: Combining Menin inhibitors with other targeted agents is a promising approach to prevent or treat resistance by targeting multiple oncogenic pathways simultaneously. researchgate.netyoutube.com This includes combinations with BCL2 inhibitors (e.g., venetoclax), which are particularly effective in cells that have developed resistance via PRC1.1 loss. nih.govhaematologica.org Other combinations being explored include those with CDK4/6 inhibitors, which can help reactivate the dormant tumor-suppressive programs seen in some resistant models. researchgate.netaacrjournals.org

Identification of Genetic and Epigenetic Determinants of Resistance

Preclinical Combination Strategies

Extensive preclinical research has identified several synergistic combinations with Menin inhibitors that enhance anti-leukemic activity and have the potential to overcome resistance.

Preclinical studies have demonstrated that combining Menin inhibitors with a variety of other targeted agents can lead to synergistic cell killing and more profound anti-tumor effects. researchgate.net For example, combining Menin inhibitors with BCL-2 inhibitors like venetoclax (B612062) is a rational strategy, as Menin inhibition can re-sensitize resistant cells to venetoclax, and venetoclax can overcome resistance to Menin inhibitors that is driven by PRC1.1 loss. nih.govnih.govashpublications.org

Similarly, targeting other components of the epigenetic machinery has shown promise. The dual blockade of Menin and BET proteins (e.g., with OTX015) can lead to the collapse of the oncogenic transcriptional network. researchgate.netnih.gov Combinations with inhibitors of DOT1L, another histone methyltransferase critical for MLL-rearranged leukemia, also show enhanced anti-leukemic effects. researchgate.netnih.gov Further synergistic effects have been noted with inhibitors of FLT3, CDK4/6, and the histone acetyltransferase CBP/p300, providing a strong rationale for clinical testing of these combination strategies. researchgate.netmdpi.comaacrjournals.orgonclive.com

Combination Agent ClassExample Compound(s)Rationale for CombinationPreclinical FindingsReferences
BCL2 InhibitorsVenetoclaxOvercome resistance mediated by PRC1.1 loss and HOX/MEIS1 upregulation.Synergistic cell killing; venetoclax overcomes resistance in PRC1.1-deficient models. nih.govnih.govhaematologica.orgashpublications.org
BET InhibitorsOTX015Collapse of the leukemic transcriptional network by targeting super-enhancers.Synergistic loss of viability in AML cell lines. researchgate.netnih.gov
DOT1L InhibitorsPinometostatDual targeting of the MLL-fusion protein complex and its downstream effector H3K79 methylation.Enhanced suppression of KMT2A target genes and profound leukemic cell death. frontiersin.orgresearchgate.netnih.gov
CDK4/6 Inhibitors-Reactivation of a tumor-suppressive transcriptional program to mitigate resistance.Resensitizes resistant leukemia cells to Menin inhibition. researchgate.netaacrjournals.org
FLT3 Inhibitors-Co-targeting of frequent co-mutations in NPM1-mutated AML.Compelling preclinical data showing increased benefit in co-mutated models. youtube.comonclive.com
CBP/p300 Inhibitors-Targeting histone acetyltransferase activity often associated with MLL complexes.Induces synergistic lethality in AML cells. researchgate.netmdpi.com
KAT6A (MOZ) InhibitorsWM-1119Targeting a histone acetyltransferase that interacts with the KMT2A complex.Synergistic loss of viability in KMT2A-rearranged cell lines. researchgate.net

Compound and Protein Name Reference Table

Name/AbbreviationFull Name
This compoundSmall molecule inhibitor of the Menin-MLL interaction
BCL-2B-cell lymphoma 2
BCORBCL6 Corepressor
BETBromodomain and Extra-Terminal Domain
BleximenibJNJ-75276617 (Second-generation Menin inhibitor)
CBPCREB-binding protein
CDK4/6Cyclin-dependent kinase 4/6
CHES1Checkpoint suppressor 1
DOT1LDOT1-like histone H3K79 methyltransferase
FLT3FMS-like tyrosine kinase 3
HDACHistone Deacetylase
HOXA9Homeobox A9
KDM6ALysine Demethylase 6A (also known as UTX)
KMT2ALysine Methyltransferase 2A (also known as MLL1)
LSD1Lysine Demethylase 1
MEIS1Myeloid Ectopic Viral Integration Site 1 Homolog
MeninProtein product of the MEN1 gene
MLLMixed-Lineage Leukemia (gene, now KMT2A)
MOZMonocytic leukemic zinc finger protein (also known as KAT6A)
NPM1Nucleophosmin 1
OTX015A BET inhibitor
PCGF1Polycomb Group Ring Finger 1
PinometostatEPZ-5676 (a DOT1L inhibitor)
PRC1.1Polycomb Repressive Complex 1.1
PRMT5Protein Arginine Methyltransferase 5
SD70A KDM4C inhibitor
SUV39H1Suppressor of Variegation 3-9 Homolog 1
UTXUbiquitously transcribed tetratricopeptide repeat protein, X chromosome (also known as KDM6A)
VenetoclaxA BCL-2 inhibitor
WM-1119A KAT6A inhibitor

Synergistic Effects in In Vitro and In Vivo Models

The combination of therapeutic agents often aims to achieve synergy, where the combined effect is greater than the sum of the individual effects. Several studies have demonstrated the synergistic potential of menin inhibitors when used with other anticancer drugs in both laboratory cell lines and animal models.

For example, the combination of a menin inhibitor with other targeted therapies has been shown to be more effective than single-agent treatment in preclinical models of AML. nih.gov This synergistic activity is often attributed to the dual targeting of complementary oncogenic pathways. In lung cancer models, the combination of cisplatin (B142131) and doxorubicin (B1662922) has demonstrated a synergistic effect, highlighting a strategy that could potentially be explored with menin inhibitors in relevant cancer types. nih.gov The principle of synergistic drug combinations is being actively investigated to enhance therapeutic outcomes and is a key area of focus for the clinical development of menin inhibitors. nih.gov

Combination Cancer Model Observed Effect Reference
Menin Inhibitor + AzacitidineAcute Myeloid Leukemia (AML)Improved response rate and event-free survival mdanderson.org
Cisplatin + DoxorubicinLung CancerSynergistic cell killing nih.gov
Paclitaxel + LapatinibDrug-Resistant Breast CancerEnhanced therapeutic effectiveness mdpi.com

Exploration of MI-2 Dihydrochloride's Potential in Other Biological Contexts

The function of menin is not limited to its interaction with MLL in leukemia. Its diverse roles in various cellular processes suggest that inhibitors like MI-2 dihydrochloride could have therapeutic applications in a wider range of diseases.

Menin's Roles Beyond MLL-Leukemia

Menin is a scaffold protein with a multitude of interacting partners, implicating it in various biological processes beyond its well-established role in MLL-rearranged leukemia. nih.gov It can function as both a tumor suppressor and an oncogenic cofactor, depending on the cellular context and tissue type. mdpi.comtandfonline.com

In endocrine tissues, menin acts as a tumor suppressor, and mutations in the MEN1 gene, which encodes menin, lead to Multiple Endocrine Neoplasia type 1 (MEN1), a hereditary cancer syndrome. nih.govmdanderson.org Conversely, in certain contexts, such as in prostate and breast cancer, menin can play a pro-oncogenic role. nih.govresearchgate.net This dual functionality is attributed to its ability to regulate gene expression through interactions with different protein complexes, including those involved in histone modification. mdpi.com For instance, menin can repress gene expression by recruiting histone deacetylase complexes or by modulating the activity of transcription factors like JunD. nih.gov

Broadening Research Applications in Other Cancer Types

The oncogenic role of the menin-MLL interaction is not exclusive to MLL-rearranged leukemias. Menin inhibitors have shown efficacy in preclinical models of other hematological malignancies, such as NPM1-mutant AML and NUP98-fusion leukemias. mdpi.comtandfonline.com In these contexts, menin inhibition similarly leads to the downregulation of key leukemogenic genes like HOXA9 and MEIS1. mdpi.comnih.gov

Furthermore, the potential utility of menin inhibitors is being explored in solid tumors where menin has been identified as a pro-oncogenic factor. These include breast cancer, castration-resistant prostate cancer, hepatocellular carcinoma, and Ewing sarcoma. researchgate.netnih.govnih.gov In these cancers, enhanced menin expression or MLL1 histone methyltransferase activity has been observed, suggesting a vulnerability to menin inhibition. researchgate.net The development of potent and specific menin inhibitors like MI-2 dihydrochloride and its derivatives provides valuable tools to investigate and potentially target these menin-dependent malignancies. nih.govacs.org

Cancer Type Role of Menin Therapeutic Potential of Menin Inhibition Reference
Neuroendocrine TumorsTumor SuppressorNot a direct target for inhibition nih.govtandfonline.com
MLL-rearranged LeukemiaOncogenic CofactorPrimary indication for menin inhibitors tandfonline.commdanderson.org
NPM1-mutant AMLOncogenic CofactorPromising therapeutic target mdpi.comtandfonline.com
Breast CancerPro-oncogenicPotential for therapeutic application researchgate.netnih.gov
Prostate Cancer (castration-resistant)Pro-oncogenicPotential for therapeutic application researchgate.netnih.gov
Hepatocellular CarcinomaPro-oncogenicPotential for therapeutic application researchgate.netnih.gov
Ewing SarcomaPro-oncogenicPotential for therapeutic application nih.gov

Methodological Advancements in Menin-MLL Inhibitor Research

The discovery and optimization of menin-MLL inhibitors have been propelled by significant advancements in assay development, enabling high-throughput screening and detailed characterization of compound-target engagement.

Development of Novel Assay Systems for Target Engagement and Pathway Activity

A variety of biochemical and cell-based assays have been crucial in the development of menin-MLL inhibitors. Initial screening efforts often utilize biochemical assays like fluorescence polarization (FP) to identify compounds that disrupt the menin-MLL interaction in vitro. nih.gov This method measures the change in polarization of a fluorescently labeled MLL peptide upon binding to menin, allowing for the quantification of inhibitory activity.

Enhanced Preclinical Modeling for Predictive Efficacy

The success of any therapeutic agent hinges on the predictive power of preclinical models to accurately reflect its efficacy in humans. The traditional drug development pipeline has often been hampered by the poor translation of results from simplistic 2D cell cultures or animal models to clinical outcomes. researchgate.net this compound is at the forefront of a shift towards more sophisticated and predictive preclinical modeling.

The use of patient-derived xenografts (PDX), where tumor tissue from a patient is implanted into an immunodeficient mouse, offers a more clinically relevant model system. mdpi.com In the context of MLL-rearranged leukemias, PDX models allow for the evaluation of this compound's efficacy on tumors that more closely mimic the genetic and phenotypic heterogeneity of the human disease. This approach provides a powerful platform to identify biomarkers of response and resistance, ultimately guiding patient stratification in clinical trials. mdpi.com

Furthermore, the integration of advanced imaging techniques with these preclinical models, often termed "co-clinical trials," allows for real-time, non-invasive monitoring of treatment response. mdpi.com For instance, researchers can track changes in tumor volume and metabolic activity in PDX models treated with this compound, providing dynamic insights into its pharmacodynamic effects. apexbt.com This integration of advanced modeling and imaging enhances the predictive value of preclinical studies, reducing the risk of late-stage clinical failures. researchgate.net The development of organ-on-a-chip models, which recapitulate the three-dimensional architecture and physiological environment of human tissues, represents another promising frontier for testing compounds like this compound with even greater predictive accuracy. nih.gov

This compound as a Tool for Fundamental Biological Discovery

Beyond its therapeutic implications, this compound serves as a powerful "tool compound" for basic research. quora.combiosolveit.de A tool compound is a bioactive molecule used to probe biological pathways and validate therapeutic targets. quora.comoup.com By selectively inhibiting the menin-MLL interaction, this compound allows researchers to dissect the specific roles of this complex in various cellular processes with a high degree of precision. apexbt.com

Probing Cellular Differentiation and Fate Decisions

Cellular differentiation is the fundamental process by which a less specialized cell becomes a more specialized cell type. wikipedia.org This process is tightly regulated by a complex interplay of genetic and epigenetic factors. The menin-MLL complex is known to be a key epigenetic regulator, influencing gene expression patterns that determine cell fate. caymanchem.com

This compound provides a unique opportunity to investigate the role of the menin-MLL interaction in normal and aberrant differentiation. For example, in the context of hematopoiesis, the process of blood cell development, researchers can use this compound to study how the disruption of the menin-MLL complex affects the differentiation of hematopoietic stem cells into various blood lineages. apexbt.comnih.gov Studies have shown that treatment of MLL-AF9 transformed bone marrow cells with MI-2 leads to significant morphological changes and increased expression of differentiation markers like CD11b. apexbt.com This suggests that inhibiting the menin-MLL interaction can induce differentiation in leukemic cells, a key therapeutic goal.

The ability to precisely perturb this interaction allows for a detailed examination of the downstream molecular events, including changes in histone methylation and gene expression, that drive cellular differentiation. caymanchem.comwikipedia.org This knowledge is not only crucial for understanding the mechanisms of diseases like leukemia but also holds promise for regenerative medicine, where the controlled differentiation of stem cells is a primary objective. elifesciences.org

Understanding Transcriptional Networks in Hematopoiesis

Hematopoiesis is a paradigm for studying transcriptional networks that govern cell fate decisions. nih.govbiorxiv.org This intricate process involves a hierarchical cascade of transcription factors that orchestrate the expression of lineage-specific genes, guiding hematopoietic stem and progenitor cells (HSPCs) towards their final differentiated states. biorxiv.orgresearchgate.net The menin-MLL complex plays a critical role in this network by regulating the expression of key hematopoietic genes, including the HOX genes, which are essential for normal blood development and are often dysregulated in leukemia. apexbt.comnih.gov

This compound serves as a chemical probe to dissect the specific contribution of the menin-MLL interaction to this complex transcriptional network. By inhibiting this interaction, researchers can observe the resulting changes in the expression of downstream target genes and the subsequent effects on hematopoietic cell fate. apexbt.com For example, studies have shown that this compound can downregulate the expression of genes required for the oncogenic activity of MLL fusion proteins, thereby reversing their leukemogenic effects. apexbt.com

The use of single-cell RNA sequencing in combination with this compound treatment can provide unprecedented resolution into how the inhibition of the menin-MLL complex alters the transcriptional landscape of individual hematopoietic cells. nih.gov This approach can help to identify novel nodes and connections within the hematopoietic transcriptional network and provide a deeper understanding of how its dysregulation leads to diseases like leukemia. This knowledge is instrumental for the development of more targeted and effective therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing MI 2 dihydrochloride and ensuring purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation or nucleophilic substitution, followed by dihydrochloride salt formation using hydrochloric acid. For example, spirocyclic dihydrochlorides like 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride are synthesized via cyclization reactions with methylamine derivatives under controlled pH . Purification requires recrystallization or preparative HPLC, with purity assessed via NMR (≥99% deuterated solvent integration) and HPLC (retention time consistency, >95% purity). Residual solvents should be quantified via GC-MS .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : Confirm molecular structure (¹H/¹³C NMR) and chloride ion stoichiometry (²³Na NMR for counterion verification) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns .
  • X-ray Diffraction (XRD) : Resolve crystal structure and salt form stability .
  • Thermogravimetric Analysis (TGA) : Assess hygroscopicity and thermal decomposition .

Q. How should researchers design dose-response experiments for this compound in cellular assays?

  • Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture EC₅₀/IC₅₀ values. Include vehicle controls (e.g., DMSO ≤0.1%) and replicate wells (n ≥ 3). Pre-incubate cells for 24–48 hours to ensure compound uptake. For apoptosis assays, combine with Annexin V/PI staining and caspase-3 activity measurements. Normalize data to untreated controls and validate with positive controls (e.g., staurosporine) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding this compound’s mechanism of action across studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare experimental conditions (e.g., cell lines, incubation times) and assay methodologies (e.g., kinetic vs. endpoint assays) .
  • Orthogonal Validation : Use CRISPR knockdowns or siRNA to confirm target specificity. For example, if conflicting data exist on LSD1 inhibition, validate via H3K4 methylation Western blots .
  • Statistical Re-Evaluation : Apply mixed-effects models to account for inter-study variability or Bayesian analysis to quantify uncertainty .

Q. What strategies optimize this compound’s solubility and stability in various experimental buffers?

  • Methodological Answer :

  • Solubility Screening : Test buffers (PBS, HEPES) with co-solvents (≤10% PEG-400) or cyclodextrin complexes .
  • pH Optimization : Maintain pH 6.5–7.4 to prevent hydrolysis; use potentiometric titration to determine pKa .
  • Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Lyophilization may enhance long-term storage .

Q. What computational methods are employed to predict this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., LSD1 or p38 MAPK) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and free energy (MM-PBSA/GBSA) .
  • QSAR Modeling : Train models on analog datasets (e.g., spirocyclic compounds) to predict activity cliffs or ADMET properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.